N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide
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Overview
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a compound that features a unique structure combining a furan ring, an isoxazole ring, and a cyclobutanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide typically involves the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction. This reaction can be carried out using nitrile oxides and alkenes or alkynes as starting materials . The furan ring can be introduced through a subsequent cyclization reaction. The final step involves the coupling of the isoxazole-furan intermediate with cyclobutanecarboxylic acid or its derivatives under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as transition metals, and the implementation of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The isoxazole ring can be reduced to form amines or hydroxylamines.
Substitution: The compound can undergo nucleophilic substitution reactions at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phospholipase D (PLD), an enzyme involved in various cellular processes. By inhibiting PLD, the compound can modulate signaling pathways related to inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3,5-dimethylisoxazole.
Furan Derivatives: Compounds containing furan rings, such as furfural.
Cyclobutanecarboxamide Derivatives: Compounds with cyclobutanecarboxamide moieties, such as cyclobutanecarboxylic acid.
Uniqueness
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-13(9-3-1-4-9)14-8-10-7-12(18-15-10)11-5-2-6-17-11/h2,5-7,9H,1,3-4,8H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISYAOWGNXLZGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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